molecular formula C14H10N4O6 B13844203 5-hydroxy-1-[(Z)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione

5-hydroxy-1-[(Z)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione

Cat. No.: B13844203
M. Wt: 334.28 g/mol
InChI Key: PGORTQZSSAZLCK-HASJTZOWSA-N
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Description

5-hydroxy-1-[(Z)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-1-[(Z)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.

    Deuteration: The incorporation of deuterium atoms is achieved through deuterium exchange reactions, typically using deuterated solvents or reagents.

    Formation of the Imidazolidine-2,4-dione Core: This core structure is synthesized through the cyclization of urea derivatives under controlled conditions.

    Final Coupling: The final step involves coupling the furan ring with the imidazolidine-2,4-dione core, often using condensation reactions under specific conditions to ensure the formation of the desired Z-isomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The compound can participate in substitution reactions, particularly at the furan ring, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and strong bases or acids are used depending on the type of substitution reaction.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its deuterated form makes it useful in isotopic labeling studies.

Biology

In biological research, the compound’s potential as a probe for studying enzyme mechanisms and metabolic pathways is of interest. Its deuterated form can provide insights into reaction mechanisms involving hydrogen transfer.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its unique structure allows for interactions with specific biological targets.

Industry

In the industrial sector, the compound’s stability and reactivity make it a candidate for use in the synthesis of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-hydroxy-1-[(Z)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in electron transfer reactions. The deuterated form of the compound can alter reaction kinetics, providing unique insights into reaction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    5-hydroxy-1-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione: Similar structure but without deuterium atoms.

    5-hydroxy-1-[(Z)-[5-(2,3,5,6-tetradeuterio-4-aminophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The presence of deuterium atoms in 5-hydroxy-1-[(Z)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione makes it unique. Deuterium can significantly alter the compound’s physical and chemical properties, including reaction kinetics and stability, making it valuable for specific scientific applications.

Properties

Molecular Formula

C14H10N4O6

Molecular Weight

334.28 g/mol

IUPAC Name

5-hydroxy-1-[(Z)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione

InChI

InChI=1S/C14H10N4O6/c19-12-13(20)17(14(21)16-12)15-7-10-5-6-11(24-10)8-1-3-9(4-2-8)18(22)23/h1-7,13,20H,(H,16,19,21)/b15-7-/i1D,2D,3D,4D

InChI Key

PGORTQZSSAZLCK-HASJTZOWSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=CC=C(O2)/C=N\N3C(C(=O)NC3=O)O)[2H])[2H])[N+](=O)[O-])[2H]

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NN3C(C(=O)NC3=O)O)[N+](=O)[O-]

Origin of Product

United States

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